8-Methyladenosine

Description

structure given in first source

Structure

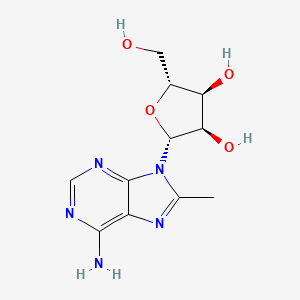

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O4/c1-4-15-6-9(12)13-3-14-10(6)16(4)11-8(19)7(18)5(2-17)20-11/h3,5,7-8,11,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,8-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGYRFMTJZYXPD-IOSLPCCCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205572 |

Source

|

| Record name | 8-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56973-12-7 |

Source

|

| Record name | 8-Methyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056973127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Significance of 8-Methyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyladenosine (m8A) is a post-transcriptional RNA modification that has been identified in bacterial ribosomal RNA. Its primary established role is in conferring resistance to a broad spectrum of antibiotics that target the peptidyl transferase center of the ribosome. While the endogenous presence and function of this compound in eukaryotes remain to be elucidated, synthetic this compound-containing oligonucleotides have been shown to be potent activators of the innate immune enzyme RNase L. This technical guide provides a comprehensive overview of the current understanding of this compound's biological significance, with a focus on its role in antibiotic resistance and its potential, though not yet endogenously confirmed, involvement in the innate immune response. Detailed experimental methodologies for the study of m8A and related pathways are also presented, alongside quantitative data and visual representations of key processes.

Introduction

Post-transcriptional modifications of RNA molecules add a layer of complexity to the regulation of gene expression. Among the numerous known modifications, methylation of adenosine residues is a key regulatory mechanism. While N6-methyladenosine (m6A) is the most abundant and extensively studied internal modification in eukaryotic mRNA, other methylated adenosines, such as this compound (m8A), are emerging as molecules with distinct biological roles. This guide focuses on the biological significance of this compound, a purine nucleoside methylated at the C8 position of the adenine base.[1]

The first identification of this compound in natural RNA was in bacterial 23S ribosomal RNA (rRNA).[2] This discovery was linked to a novel mechanism of antibiotic resistance. In contrast, the presence and functional significance of endogenous m8A in eukaryotic organisms have not yet been established. However, intriguing insights into its potential roles have been gleaned from studies using synthetic this compound-containing molecules, which point towards an involvement in the innate immune system.

This document will delve into the known functions of m8A, the enzymatic machinery involved in its deposition in bacteria, and its potential implications in eukaryotic biology, particularly in the context of innate immunity. We will also provide detailed experimental protocols and quantitative data to facilitate further research in this area.

This compound in Bacteria: A Key Player in Antibiotic Resistance

The most well-characterized biological function of this compound is its role in mediating broad-spectrum antibiotic resistance in bacteria. This modification, found at adenosine 2503 (A2503) of the 23S rRNA, sterically hinders the binding of several classes of antibiotics to the peptidyl transferase center (PTC) of the ribosome, thereby inhibiting their action.

The Cfr Methyltransferase: The "Writer" of m8A

The enzyme responsible for the site-specific installation of the methyl group at the C8 position of A2503 is the Cfr methyltransferase. Cfr is a radical S-adenosyl-L-methionine (SAM) enzyme. The cfr gene is often located on mobile genetic elements, facilitating its spread among bacterial populations. Interestingly, the housekeeping rRNA methyltransferase RlmN, which is homologous to Cfr, methylates the C2 position of the same nucleotide (A2503).[3]

Quantitative Data on Cfr-mediated Antibiotic Resistance

The presence of the cfr gene and the resulting m8A modification leads to a significant increase in the minimum inhibitory concentrations (MICs) of various antibiotics.

| Antibiotic Class | Antibiotic | Fold Increase in MIC in Cfr-positive Strains |

| Phenicols | Chloramphenicol | 8-16 |

| Lincosamides | Clindamycin | >128 |

| Oxazolidinones | Linezolid | 4-8 |

| Pleuromutilins | Tiamulin | 8-16 |

| Streptogramin A | Dalfopristin | 4-8 |

Note: The data presented here is a summary from multiple studies and the exact fold increase can vary depending on the bacterial species and strain.

The Potential Role of this compound in Eukaryotic Innate Immunity

While endogenous this compound has not been identified in eukaryotes, studies on synthetic this compound-substituted 2',5'-oligoadenylate (2-5A) analogues have provided compelling evidence for its potential involvement in the innate immune response.[4][5]

The OAS-RNase L Pathway

The 2-5A/RNase L system is a critical arm of the interferon-induced antiviral response. Upon viral infection, double-stranded RNA (dsRNA) activates oligoadenylate synthetases (OAS) to produce 2-5A from ATP. 2-5A then binds to and activates the latent endoribonuclease RNase L. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.

Activation of RNase L by this compound-Substituted 2-5A Analogues

Synthetic 2-5A analogues where one or more adenosine residues are replaced by this compound have been shown to be potent activators of RNase L. In some cases, these analogues are even more effective than the natural 2-5A in activating RNase L and inhibiting translation. This suggests that the 8-methyl group may enhance the binding affinity of the 2-5A analogue to RNase L or induce a more favorable conformational change for activation.

Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and the RNase L pathway.

Detection and Quantification of this compound by LC-MS/MS

This protocol is adapted for the detection of m8A in bacterial rRNA.

4.1.1. RNA Isolation and Digestion

-

Isolate total RNA from bacterial cultures using a standard RNA extraction kit.

-

Purify rRNA using a ribosome isolation kit.

-

Digest 1-5 µg of rRNA to nucleosides by incubation with nuclease P1 (2U) in 25 µL of 10 mM ammonium acetate (pH 5.3) at 42°C for 2 hours.

-

Add bacterial alkaline phosphatase (0.5 U) and incubate at 37°C for an additional 2 hours.

-

Filter the reaction mixture through a 10-kDa cutoff centrifugal filter.

4.1.2. LC-MS/MS Analysis

-

Perform chromatographic separation on a C18 column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor the transition for adenosine (m/z 268 → 136) and this compound (m/z 282 → 150).

-

Quantify the amount of m8A relative to adenosine using a standard curve generated with known concentrations of synthetic this compound and adenosine.

Synthesis of this compound-Substituted 2-5A Analogues

The synthesis of this compound-substituted 2-5A analogues can be achieved through a lead ion-catalyzed ligation reaction. A detailed protocol can be found in the work by Kitade et al. (1991).

RNase L Activity Assay

This assay measures the endoribonuclease activity of RNase L.

4.3.1. In Vitro RNase L Activation

-

Prepare cell extracts from interferon-treated cells.

-

Incubate the cell extracts with synthetic 2-5A or this compound-substituted 2-5A analogues at various concentrations.

4.3.2. rRNA Cleavage Assay

-

Isolate total RNA from the reaction mixtures.

-

Analyze the integrity of the rRNA (18S and 28S) by denaturing agarose gel electrophoresis or using a bioanalyzer.

-

RNase L activation will result in specific cleavage products of rRNA, which can be visualized as distinct bands or a shift in the RNA profile.

4.3.3. Translation Inhibition Assay

-

Perform in vitro translation reactions using rabbit reticulocyte lysate.

-

Add the activated RNase L-containing cell extracts to the translation reactions.

-

Measure the synthesis of a reporter protein (e.g., luciferase) to quantify the level of translation inhibition.

Future Directions and Conclusion

The study of this compound is still in its early stages, particularly concerning its potential roles in eukaryotes. A critical next step is to determine whether m8A exists endogenously in mammalian cells and other eukaryotes. The development of highly sensitive and specific detection methods will be paramount for this endeavor.

If endogenous m8A is discovered in eukaryotes, a cascade of research questions will follow, including the identification of the "writer," "eraser," and "reader" proteins that regulate its deposition, removal, and function. Elucidating the downstream signaling pathways and cellular processes modulated by m8A will be crucial for understanding its biological significance.

The potent activation of RNase L by synthetic m8A-containing molecules provides a tantalizing clue to a potential role in innate immunity and other cellular stress responses. Further investigation into this connection could open new avenues for the development of novel immunomodulatory drugs.

References

- 1. This compound | C11H15N5O4 | CID 171555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of this compound as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Emergence of 8-Methyladenosine (m8A): A Comprehensive Technical Guide to its Discovery and History in RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of post-transcriptional RNA modifications is vast and intricate, with each new discovery adding a layer of complexity and regulatory potential to our understanding of gene expression. Among the more than 170 known RNA modifications, 8-methyladenosine (m8A) stands out for its unique discovery in the context of antibiotic resistance. This technical guide provides an in-depth exploration of the discovery and history of m8A in RNA, detailing the seminal experiments, the methodologies employed for its detection, and its known biological significance. We present a consolidated view of the quantitative data available, detailed experimental protocols for key analytical techniques, and visual representations of the underlying molecular pathways and experimental workflows. This document serves as a foundational resource for researchers in epitranscriptomics, infectious disease, and drug development, offering a comprehensive overview of this functionally important RNA modification.

Discovery and Historical Context

The first and, to date, primary identification of this compound (m8A) in a natural RNA molecule was a landmark discovery in the field of antibiotic resistance.[1] This modification was identified as the product of the Cfr methyltransferase, an enzyme that confers resistance to a broad range of antibiotics targeting the peptidyl transferase center (PTC) of the bacterial ribosome.[1][2]

The Cfr Methyltransferase: A Novel Resistance Mechanism

The cfr gene was initially found on a multi-resistance plasmid in Staphylococcus sciuri of animal origin.[1] Subsequent studies demonstrated that its product, the Cfr methyltransferase, modifies nucleotide A2503 in the 23S rRNA of the large ribosomal subunit.[1] This specific methylation event sterically hinders the binding of multiple classes of antibiotics, including Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A (PhLOPSA phenotype).

The definitive identification of the modification as this compound was achieved through a combination of sophisticated mass spectrometry techniques and comparison with a chemically synthesized m8A nucleoside standard. This was a significant finding, as m8A had not been previously described in natural RNA molecules.

A Radical SAM Enzyme

Further investigation into the mechanism of Cfr revealed that it belongs to the radical S-adenosylmethionine (SAM) superfamily of enzymes. This was confirmed through site-directed mutagenesis of a conserved cysteine motif (CxxxCxxC), which is characteristic of radical SAM enzymes and was shown to be essential for Cfr's activity. The enzyme utilizes a radical-based mechanism to methylate the C8 position of adenosine A2503. Interestingly, in the absence of the endogenous RlmN methyltransferase, which normally methylates the C2 position of A2503, Cfr has been shown to also catalyze the formation of 2,8-dimethyladenosine.

Quantitative Data Summary

The quantitative data surrounding m8A primarily relates to the level of antibiotic resistance conferred by its presence and the efficiency of the Cfr-mediated methylation. Unlike more widespread modifications such as N6-methyladenosine (m6A), extensive quantitative mapping of m8A across different organisms and RNA types is not yet available, as its occurrence appears to be highly specific.

| Parameter | Organism/System | Value | Significance | Reference |

| Antibiotic Resistance (MIC, µg/mL) | E. coli expressing Cfr | Tiamulin: >128, Clindamycin: >128, Chloramphenicol: 128, Linezolid: 32 | Demonstrates high-level resistance conferred by Cfr-mediated methylation. | |

| A2503 Methylation Efficiency | E. coli expressing wild-type Cfr | < ~40% conversion of m2A2503 to m2m8A2503 | Wild-type Cfr provides sub-stoichiometric methylation of ribosomes. | |

| A2503 Methylation Efficiency | E. coli expressing evolved Cfr variants | ~50%–90% methylation of A2503 | Directed evolution can significantly enhance the methylation activity of Cfr. |

Key Experimental Protocols

The identification and characterization of m8A have heavily relied on mass spectrometry. Below are detailed methodologies for the key experiments.

Protocol for LC-MS/MS-based Detection of this compound in RNA

This protocol is adapted from established methods for the analysis of modified nucleosides.

1. RNA Isolation and Purification:

-

Isolate total RNA from bacterial cells (e.g., E. coli expressing the cfr gene) using a commercial kit (e.g., PureLink RNA Mini Kit) or standard Trizol extraction.

-

To analyze a specific RNA species like 23S rRNA, further purification via sucrose gradient centrifugation or specific hybridization-based methods may be required.

-

For analysis of mRNA, perform two rounds of poly(A) selection using oligo(dT)-magnetic beads.

-

Quantify the purified RNA using a NanoDrop spectrophotometer.

2. Enzymatic Digestion of RNA to Nucleosides:

-

In a sterile, RNase-free microcentrifuge tube, combine the following:

-

200 ng - 1 µg of purified RNA

-

Nuclease P1 (1 U)

-

Bacterial Alkaline Phosphatase (0.1 U)

-

10X Nuclease P1 Buffer (to 1X final concentration)

-

Nuclease-free water to a final volume of 20 µL.

-

-

Incubate the reaction at 37°C for 2 hours.

-

Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any undigested material.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a UPLC/HPLC system equipped with a C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 10-15 minutes is a typical starting point.

-

Flow Rate: 200-400 µL/min.

-

Injection Volume: 5-10 µL of the supernatant from the digestion step.

-

-

Mass Spectrometry (MS/MS):

-

Use a triple quadrupole or high-resolution Orbitrap mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) for m8A:

-

Parent Ion (Q1): m/z 282.1 (protonated this compound)

-

Product Ion (Q3): m/z 150.1 (protonated 8-methyladenine base)

-

-

MRM for Adenosine (for normalization):

-

Parent Ion (Q1): m/z 268.1 (protonated adenosine)

-

Product Ion (Q3): m/z 136.1 (protonated adenine base)

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) using an this compound standard.

-

4. Data Analysis:

-

Integrate the peak areas for the m8A and adenosine MRM transitions.

-

The relative abundance of m8A can be expressed as a ratio of the m8A peak area to the adenosine peak area. For absolute quantification, a standard curve generated from known concentrations of this compound is required.

Visualizing Pathways and Workflows

Diagrams created using the DOT language for Graphviz provide a clear visual representation of the key processes involved in the discovery and function of m8A.

Experimental Workflow for the Discovery of m8A

Caption: Experimental workflow for the discovery of this compound (m8A) in RNA.

Cfr-Mediated Antibiotic Resistance Pathway

Caption: Cfr-mediated methylation pathway leading to antibiotic resistance.

Known Biological Functions and Future Outlook

To date, the only confirmed biological role of this compound in RNA is in mediating antibiotic resistance in bacteria. The modification at A2503 in the 23S rRNA sterically obstructs the binding site of several classes of antibiotics that target the peptidyl transferase center.

Unlike other adenosine modifications such as m6A, which have a broad range of "writer," "reader," and "eraser" proteins and are found across various RNA species and organisms, m8A appears to be a highly specialized modification. Cfr is the only known "writer" for m8A, and no "eraser" or specific "reader" proteins have been identified. Furthermore, there is currently no evidence of m8A in mRNA or non-coding RNAs in eukaryotes, suggesting its role is confined to the specific context of bacterial rRNA and resistance.

The discovery of m8A, however, opens up several avenues for future research:

-

Screening for m8A in other biological systems: While currently only linked to bacterial resistance, sensitive mass spectrometry-based screens could be employed to search for m8A in other organisms or under different cellular conditions.

-

Search for other m8A-related enzymes: The possibility of other "writer" or "eraser" enzymes for m8A in different biological contexts cannot be entirely ruled out.

-

Drug Development: The unique nature of the Cfr-mediated resistance mechanism makes it a potential target for novel antimicrobial drug development. Inhibitors of the Cfr enzyme could be developed to act as adjuvants to existing antibiotics, restoring their efficacy against resistant bacterial strains.

Conclusion

The discovery of this compound in RNA is a compelling example of how the study of antibiotic resistance mechanisms can lead to fundamental insights into RNA biology. Initially identified as the product of the Cfr methyltransferase, m8A's role in conferring broad-spectrum antibiotic resistance is now well-established. While its known functions are currently limited to this specific context, the methodologies developed for its detection and the understanding of its enzymatic "writer" provide a solid foundation for future explorations into the epitranscriptomic landscape. The story of m8A underscores the importance of continued research into RNA modifications, which may hold the key to understanding complex biological processes and developing novel therapeutic strategies.

References

- 1. Identification of this compound as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methyladenosine: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m⁸A) is a modified purine nucleoside, an analog of adenosine, where a methyl group is attached to the C8 position of the adenine base. This modification, although less common than other adenosine methylations like N⁶-methyladenosine (m⁶A), plays a significant role in various biological processes. Its presence in ribosomal RNA (rRNA) can confer antibiotic resistance, and its incorporation into synthetic oligonucleotides has been instrumental in elucidating the mechanisms of antiviral pathways. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and analysis of this compound, as well as its involvement in key signaling pathways.

Chemical Structure and Properties

This compound consists of an 8-methyladenine base attached to a ribose sugar via a β-N⁹-glycosidic bond. The presence of the methyl group at the C8 position influences the conformation around the glycosidic bond, favoring the syn conformation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-amino-8-methyl-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol[1] |

| CAS Number | 56973-12-7[1] |

| Molecular Formula | C₁₁H₁₅N₅O₄[1] |

| Molecular Weight | 281.27 g/mol [1] |

| SMILES | CC1=NC2=C(N=CN=C2N1[C@H]3--INVALID-LINK--CO)O">C@@HO)N[1] |

| InChI Key | RTGYRFMTJZYXPD-IOSLPCCCSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| pKa (N1) | 2.0 (calculated) | (Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases) |

| pKa (N7) | 2.3 (calculated) | (Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases) |

| UV λmax | 260 nm | (Identification of this compound as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC) |

| Solubility in DMSO | ≥12.2 mg/mL | (N6-methyladenosine (m6A) Clinisciences) |

| Solubility in Water | Qualitative: Moderate | (How to improve the solubility of N(6)-Methyl-3'-amino-3'-deoxyadenosine - Benchchem) |

| Melting Point | 207-209 °C | (this compound-substituted analogues of 2-5A: synthesis and their biological activities - Oxford Academic) |

Table 3: 1H and 13C NMR Chemical Shifts for this compound

Experimental Protocols

Synthesis of this compound from 8-Bromoadenosine

This protocol is adapted from the method described by Kitade et al. (1991).

Materials:

-

8-Bromoadenosine

-

Ammonium sulfate (catalytic amount)

-

Hexamethyldisilazane (HMDS)

-

Tetrahydrofuran (THF), dry

-

Tetrakis(triphenylphosphine)palladium(0)

-

Trimethylaluminum (2.0 M solution in toluene or hexanes)

-

Methanol

-

Ammonium chloride solution

-

Chloroform

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform-Methanol mixture)

Procedure:

-

Silylation of 8-Bromoadenosine: A mixture of 8-bromoadenosine (3 mmol) and a catalytic amount of ammonium sulfate in 30 mL of hexamethyldisilazane is heated at 100°C for 8 hours.

-

Filtration and Evaporation: Any remaining insoluble material is filtered off and washed with chloroform. The combined filtrate is evaporated in vacuo.

-

Palladium-Catalyzed Methylation: The residue is dissolved in 40 mL of dry THF in the presence of 200 mg of tetrakis(triphenylphosphine)palladium(0) under an argon atmosphere. To this solution, a 2.0 M solution of trimethylaluminum in a hydrocarbon solvent is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Quenching and Deprotection: The reaction is carefully quenched by the addition of methanol. The solvent is removed under reduced pressure. The oily residue is dissolved in a mixture of methanol and ammonium chloride solution and refluxed for 3 hours to ensure complete desilylation.

-

Purification: The solvent is removed under reduced pressure, and the residue is chromatographed on a silica gel column using a chloroform-methanol gradient (e.g., 10:1).

-

Crystallization: The appropriate fractions are collected, and the solvent is removed under reduced pressure to yield this compound. Recrystallization from water gives analytically pure this compound.

Purification and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

Mobile Phase:

-

Solvent A: 0.1 M Ammonium Acetate, pH 6.0

-

Solvent B: Acetonitrile

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the mobile phase A or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 260 nm

-

Gradient: A typical gradient could be 0-30% Solvent B over 30 minutes. The gradient should be optimized based on the specific column and system.

-

-

Injection and Analysis: Inject the sample onto the column and record the chromatogram. The retention time of this compound will be characteristic under the given conditions.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive detection and quantification of this compound.

Instrumentation:

-

UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

-

C18 or HILIC column suitable for nucleoside analysis.

Sample Preparation from RNA:

-

RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol.

-

mRNA Purification (Optional): If focusing on mRNA modifications, purify mRNA using oligo(dT)-magnetic beads.

-

RNA Digestion: Digest the RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).

-

Protein Removal: Remove enzymes by filtration or precipitation.

-

Sample Dilution: Dilute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Parent Ion (Q1): m/z 282.1 (M+H)⁺

-

Product Ion (Q3): m/z 150.1 (adenine base + methyl)

-

-

Chromatography: A gradient of acetonitrile in water with a small amount of formic acid or ammonium formate is typically used.

Biological Significance and Signaling Pathways

Role in Antibiotic Resistance: The Cfr Enzyme Pathway

The Cfr methyltransferase confers resistance to several classes of antibiotics that target the peptidyl transferase center of the bacterial ribosome. Cfr is a radical S-adenosylmethionine (SAM) enzyme that methylates adenosine 2503 (A2503) in the 23S rRNA to form this compound. This modification sterically hinders the binding of antibiotics to the ribosome.

Caption: Cfr-mediated methylation of A2503 leading to antibiotic resistance.

Activation of the OAS-RNase L Antiviral Pathway

The 2-5A/RNase L system is a crucial component of the innate immune response to viral infections. Upon detection of viral double-stranded RNA (dsRNA), oligoadenylate synthetases (OAS) produce 2',5'-linked oligoadenylates (2-5A). These 2-5A molecules act as second messengers to activate RNase L, a latent endoribonuclease. Activated RNase L degrades viral and cellular single-stranded RNA, thereby inhibiting viral replication. Analogs of 2-5A containing this compound have been shown to be potent activators of RNase L, highlighting the importance of the nucleoside conformation in this process.

Caption: Activation of the OAS-RNase L pathway by 2-5A and its analogs.

Experimental Workflow for this compound Analysis in RNA

The analysis of this compound in RNA typically involves either a global quantification using LC-MS/MS or a transcriptome-wide mapping of its location using techniques like MeRIP-seq (methylated RNA immunoprecipitation sequencing).

Caption: General workflow for the analysis of this compound in RNA.

Conclusion

This compound, while a relatively understudied RNA modification, holds significant biological importance. Its role in conferring antibiotic resistance highlights it as a potential target for the development of novel antimicrobial strategies. Furthermore, its ability to potently modulate the innate immune system through the activation of RNase L provides a valuable tool for virology and immunology research. The experimental protocols and analytical methods detailed in this guide offer a solid foundation for researchers and drug development professionals to further investigate the structure, function, and therapeutic potential of this compound. As analytical techniques continue to improve in sensitivity and resolution, a deeper understanding of the prevalence and dynamic regulation of this and other RNA modifications is on the horizon, promising new avenues for therapeutic intervention.

References

The Natural Occurrence of 8-Methyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methyladenosine (m8A) is a post-transcriptional RNA modification characterized by the addition of a methyl group at the C8 position of the adenine base. While RNA modifications are increasingly recognized for their critical roles in regulating gene expression and cellular function, m8A remains one of the less-studied modifications. This technical guide provides a comprehensive overview of the known natural occurrence of this compound in organisms, focusing on its biosynthesis, physiological relevance, and the methodologies for its detection and characterization. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research in this emerging area of epitranscriptomics.

Introduction

Post-transcriptional modifications of RNA molecules are essential for a wide range of biological processes, including RNA stability, localization, and translation. To date, over 150 distinct RNA modifications have been identified across all domains of life. Among these, adenosine methylation is a common modification, with N6-methyladenosine (m6A) being the most abundant internal modification in the messenger RNA (mRNA) of higher eukaryotes. In contrast, this compound (m8A), a purine nucleoside, has a much more restricted known distribution in nature.[1]

The first and most well-characterized instance of naturally occurring m8A in RNA is in the 23S ribosomal RNA (rRNA) of bacteria that harbor the Cfr methyltransferase.[2] This modification at a critical position in the ribosome confers resistance to a broad spectrum of antibiotics, highlighting its significant impact on cellular phenotype.[2] this compound has also been reported to be present in the urine of healthy individuals, suggesting it may be a product of metabolic processes.[3] This guide will delve into the specifics of m8A's natural occurrence, the enzymatic machinery responsible for its synthesis, and the analytical techniques used for its study.

Natural Occurrence and Quantitative Data

The primary documented natural occurrence of this compound in RNA is at position A2503 of the 23S rRNA in certain bacteria.[2] This modification is not constitutive but is conferred by the presence of the Cfr gene, which has been identified on plasmids and transposons, suggesting its potential for horizontal gene transfer within microbial communities.

Table 1: Quantitative Data on the Natural Occurrence of this compound (m8A) in RNA

| Organism/System | RNA Type | Position of Modification | Catalyzing Enzyme | Notes |

| Escherichia coli (expressing the cfr gene) | 23S rRNA | A2503 | Cfr methyltransferase | Confers resistance to multiple classes of antibiotics that target the peptidyl transferase center of the ribosome. |

| Staphylococcus sciuri | Endogenous rRNA | A2503 | Cfr methyltransferase | The cfr gene was originally identified in a strain of this organism. |

In addition to its presence in rRNA, the Cfr enzyme has been shown to be capable of producing 2,8-dimethyladenosine when the native m2A2503 methyltransferase (RlmN) is absent.

Biosynthesis of this compound

The formation of m8A at position A2503 in 23S rRNA is catalyzed by the Cfr methyltransferase, which belongs to the radical S-adenosyl-L-methionine (SAM) enzyme superfamily. These enzymes are known to catalyze chemically challenging reactions, including the methylation of unactivated carbon atoms.

The proposed mechanism involves the reductive cleavage of SAM by a [4Fe-4S] cluster within the Cfr enzyme to generate a highly reactive 5'-deoxyadenosyl radical. This radical then abstracts a hydrogen atom from the C8 position of the target adenosine residue (A2503) in the 23S rRNA, creating a carbon-centered radical on the adenosine. A second molecule of SAM then serves as the methyl donor, transferring its methyl group to the C8 radical of the adenosine, thus forming this compound.

Biosynthesis of this compound by Cfr Methyltransferase.

Experimental Protocols for m8A Detection and Characterization

The unambiguous identification and quantification of m8A in RNA require sensitive and specific analytical methods. The primary technique that has been successfully employed is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Ribosome Isolation and rRNA Extraction

-

Cell Culture and Lysis: Grow bacterial cells (e.g., E. coli strains with and without the cfr gene) to the desired optical density. Harvest cells by centrifugation and lyse them using a suitable method (e.g., sonication or French press) in a buffer that maintains ribosome integrity.

-

Ribosome Purification: Isolate 70S ribosomes from the cell lysate by ultracentrifugation through a sucrose cushion.

-

rRNA Extraction: Extract total RNA from the purified ribosomes using a standard method such as phenol-chloroform extraction followed by ethanol precipitation.

RNA Digestion and Nucleoside Preparation

-

RNA Fragmentation (Optional): For targeted analysis of the region around A2503, a specific subfragment of the 23S rRNA can be isolated, for instance, by hybridization with a complementary biotinylated DNA probe followed by RNase H digestion and purification with streptavidin beads.

-

Enzymatic Digestion to Nucleosides: The purified rRNA or rRNA fragment is completely digested into its constituent nucleosides. This is typically a two-step process:

-

Incubate the RNA with nuclease P1 at 37°C to hydrolyze the phosphodiester bonds.

-

Follow with an incubation with bacterial alkaline phosphatase to remove the 5'-phosphate groups, yielding free nucleosides.

-

LC-MS/MS Analysis

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of a suitable mobile phase, such as ammonium acetate and acetonitrile, to resolve the different nucleosides.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer, typically an ion trap or triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.

-

Tandem Mass Spectrometry (MS/MS or MSn):

-

The mass spectrometer is operated in positive ion mode. The pseudomolecular ion [M+H]+ for monomethylated adenosine (including m8A) is m/z 282.

-

To distinguish m8A from its isobaric isomers (e.g., N6-methyladenosine, 2-methyladenosine), tandem mass spectrometry (MSn) is employed. The ion at m/z 282 is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. This process can be repeated for multiple stages (MS3, MS4, MS5) to obtain highly specific structural information. The fragmentation pattern of the unknown nucleoside is compared to that of a chemically synthesized this compound standard for unambiguous identification.

-

Experimental Workflow for the Detection of this compound.

Functional Significance and Future Directions

The presence of m8A at position A2503 in the peptidyl transferase center of the bacterial ribosome sterically hinders the binding of several classes of antibiotics, including pleuromutilins, lincosamides, and streptogramin A. This modification is a clear example of how a single post-transcriptional modification can dramatically alter an organism's phenotype, in this case, conferring a multi-drug resistance profile.

The discovery of m8A in bacterial rRNA opens up several avenues for future research:

-

Screening for m8A in other organisms and RNA types: While currently only documented in bacterial rRNA via the Cfr enzyme, it is possible that m8A exists in other contexts. Broader epitranscriptomic surveys using sensitive mass spectrometry techniques could uncover novel occurrences of this modification.

-

Identification of novel m8A methyltransferases: The Cfr enzyme is a radical SAM methyltransferase. Investigating other enzymes from this family could lead to the discovery of new m8A writers.

-

Development of m8A-specific antibodies: The generation of antibodies that can specifically recognize m8A would enable the development of high-throughput techniques for mapping m8A across the transcriptome, similar to what has been done for m6A.

-

Elucidation of the role of m8A in eukaryotes: If m8A is found to be a natural modification in eukaryotes, its role in gene regulation, RNA stability, and translation would be a critical area of investigation.

Conclusion

This compound is a rare but functionally significant RNA modification. Its well-characterized role in conferring antibiotic resistance in bacteria underscores the importance of understanding the full complement of RNA modifications and their impact on cellular biology. The methodologies outlined in this guide provide a foundation for researchers to explore the presence and function of m8A in various biological systems. As analytical technologies continue to improve in sensitivity and resolution, it is anticipated that our understanding of the epitranscriptomic landscape, including the distribution and roles of modifications like this compound, will continue to expand, offering new insights for basic science and therapeutic development.

References

- 1. This compound | C11H15N5O4 | CID 171555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of this compound as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 56973-12-7 | NM08548 | Biosynth [biosynth.com]

8-Methyladenosine vs. N6-methyladenosine: A Technical Guide to Two Distinct RNA Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of two distinct adenosine modifications in RNA: 8-methyladenosine (m8A) and N6-methyladenosine (m6A). While both involve the addition of a methyl group to an adenosine residue, their biological contexts, enzymatic machinery, and functional consequences differ significantly. This document summarizes the current state of knowledge for both modifications, presenting key data in structured tables, detailing experimental methodologies, and illustrating relevant pathways and workflows using Graphviz diagrams.

Introduction to Adenosine Modifications in RNA

Post-transcriptional modifications of RNA molecules, collectively known as the "epitranscriptome," add a critical layer of regulatory complexity to the flow of genetic information. Among the more than 170 known RNA modifications, methylation of adenosine is a prevalent and functionally diverse alteration. N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and has been extensively studied, revealing its crucial roles in virtually every aspect of RNA metabolism. In contrast, this compound (m8A) is a more recently identified modification, primarily characterized in the context of antibiotic resistance in bacteria, with its broader biological significance still largely unexplored. This guide will delineate the core differences between these two methylated adenosine isomers, providing a comprehensive overview for researchers in the field.

N6-methyladenosine (m6A): The Prevalent Epitranscriptomic Mark

N6-methyladenosine is a dynamic and reversible modification that plays a pivotal role in regulating gene expression in eukaryotes.[1] It is installed by a "writer" complex, removed by "eraser" enzymes, and its functional effects are mediated by "reader" proteins that specifically recognize the m6A mark.[2]

Biological Synthesis, Recognition, and Removal of m6A

The m6A modification is dynamically regulated by a suite of proteins:

-

Writers (Methyltransferases): The primary m6A writer complex consists of the catalytic subunit METTL3 and the scaffolding protein METTL14.[3] This complex is guided to specific RNA sequences, typically within a DRACH (D=A/G/U, R=A/G, H=A/C/U) consensus motif, by associated proteins such as WTAP, VIRMA, RBM15/15B, and ZC3H13.[4][5]

-

Erasers (Demethylases): The m6A mark can be removed by two known eraser enzymes: fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). This reversibility allows for dynamic regulation of the m6A epitranscriptome in response to cellular signals.

-

Readers (Binding Proteins): A variety of proteins, known as m6A readers, specifically recognize and bind to m6A-containing RNAs to elicit downstream functional consequences. The most well-characterized family of direct readers are the YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2). Other proteins, such as those from the HNRNP and IGF2BP families, also act as m6A readers.

Functional Roles of m6A

m6A modification influences multiple stages of the RNA lifecycle, thereby regulating a wide array of biological processes.

-

RNA Splicing: Nuclear m6A readers, such as YTHDC1 and HNRNPA2B1, can modulate pre-mRNA splicing by recruiting or excluding splicing factors.

-

RNA Export: m6A can facilitate the nuclear export of mRNAs.

-

RNA Stability and Degradation: The cytoplasmic reader YTHDF2 is a major driver of m6A-dependent RNA degradation, recruiting the CCR4-NOT deadenylase complex to target transcripts. Conversely, IGF2BP proteins can protect m6A-modified mRNAs from degradation.

-

Translation: YTHDF1 is known to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors.

-

RNA Structure: m6A can alter local RNA structure, a phenomenon termed the "m6A switch," which can expose or conceal binding sites for RNA-binding proteins.

The dysregulation of m6A has been implicated in numerous human diseases, including cancer, metabolic disorders, and neurological conditions, making the m6A pathway a promising area for therapeutic intervention.

Quantitative Data for N6-methyladenosine

| Parameter | Value | Organism/Context | Reference |

| Abundance | ~1 in 700-900 nucleotides in poly(A)+ RNA | Human cells | |

| Over 18,000 m6A sites in >7,000 human genes | Human and mouse | ||

| Stoichiometry | Varies from 6% to 80% at different sites | Mammalian cells | |

| Effect on Duplex Stability | Destabilizing by 0.5–1.7 kcal/mol | In vitro | |

| Consensus Motif | [G/A/U][G>A]m6AC[U>A/C] (DRACH) | Mammals |

This compound (m8A): An Emerging Modification with a Specialized Role

In stark contrast to the well-characterized m6A, this compound is a far less understood RNA modification. To date, its natural occurrence has been definitively identified in the ribosomal RNA of certain bacteria, where it plays a critical role in antibiotic resistance.

Biological Synthesis and Known Function of m8A

-

Writer (Methyltransferase): The only known enzyme to catalyze the formation of m8A in natural RNA is the Cfr (chloramphenicol-florfenicol resistance) methyltransferase. Cfr is a radical S-adenosylmethionine (SAM) enzyme that specifically methylates the C8 position of adenosine 2503 (A2503) in the 23S rRNA of the bacterial large ribosomal subunit. The homologous housekeeping enzyme, RlmN, methylates the C2 position of the same nucleotide.

-

Function in Antibiotic Resistance: The presence of a methyl group at the C8 position of A2503, located in the peptidyl transferase center of the ribosome, sterically hinders the binding of several classes of antibiotics, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A. This modification confers a multidrug resistance phenotype to the bacteria harboring the cfr gene.

Currently, there is no evidence for the existence of dedicated "eraser" or "reader" proteins for m8A, suggesting that it may function as a static modification rather than a dynamic regulatory mark akin to m6A.

Structural and Functional Insights into m8A

The placement of a methyl group at the C8 position of adenosine is expected to have significant structural consequences.

-

Conformational Preference: The C8 position is located in the imidazole ring of the purine base. Substitution at this position can influence the glycosidic bond conformation, potentially favoring the syn conformation over the more common anti conformation.

-

Effect on RNA Structure: It has been speculated that m8A modification may induce a more rigid local structure in the rRNA. This structural perturbation, in addition to direct steric hindrance, likely contributes to its role in antibiotic resistance.

Beyond its role in antibiotic resistance, the broader functional implications of m8A in any organism remain unknown. Its presence has not yet been detected in eukaryotes.

Quantitative Data for this compound

| Parameter | Value | Organism/Context | Reference |

| Location | A2503 in 23S rRNA | Bacteria with cfr gene | |

| Enzyme | Cfr methyltransferase | Bacteria | |

| Function | Antibiotic resistance | Bacteria |

Core Differences Summarized

| Feature | N6-methyladenosine (m6A) | This compound (m8A) |

| Position of Methylation | N6 position of the adenine base | C8 position of the adenine base |

| Abundance & Distribution | Highly abundant in mRNA, lncRNA, etc., in eukaryotes | Found at a specific site (A2503) in bacterial 23S rRNA |

| Biological Role | Dynamic regulation of gene expression (splicing, stability, translation) | Confers antibiotic resistance in bacteria |

| Writer Enzyme(s) | METTL3-METTL14 complex and associated factors | Cfr methyltransferase |

| Eraser Enzyme(s) | FTO, ALKBH5 | None known |

| Reader Protein(s) | YTH domain proteins, HNRNPs, IGF2BPs | None known |

| Regulation | Dynamic and reversible | Appears to be a static modification |

| Organismal Distribution | Widespread in eukaryotes, also found in some viruses and bacteria | Primarily characterized in bacteria possessing the cfr gene |

Experimental Protocols

Detection and Mapping of m6A

A variety of methods have been developed for the detection and transcriptome-wide mapping of m6A.

1. m6A-seq (MeRIP-seq): m6A-specific methylated RNA immunoprecipitation followed by sequencing

This antibody-based method is the most common approach for transcriptome-wide m6A mapping.

-

Workflow:

-

Isolate total RNA or poly(A)+ RNA.

-

Fragment the RNA to a size of ~100-200 nucleotides.

-

Immunoprecipitate the RNA fragments containing m6A using a specific anti-m6A antibody.

-

Sequence the enriched RNA fragments (IP sample) and a corresponding input control sample.

-

Identify m6A peaks by comparing the read density between the IP and input samples.

-

2. miCLIP: m6A individual-nucleotide resolution crosslinking and immunoprecipitation

This method provides single-nucleotide resolution mapping of m6A sites.

-

Workflow:

-

Crosslink RNA-protein complexes in vivo using UV irradiation.

-

Perform immunoprecipitation with an anti-m6A antibody.

-

Ligate adapters to the RNA ends and perform reverse transcription.

-

The crosslinking site induces mutations or truncations during reverse transcription, allowing for precise identification of the m6A-containing nucleotide.

-

3. LC-MS/MS: Liquid chromatography-tandem mass spectrometry

This method is used for the absolute quantification of m6A levels in a given RNA sample.

-

Workflow:

-

Purify the RNA of interest (e.g., mRNA).

-

Digest the RNA into single nucleosides using nucleases and phosphatases.

-

Separate the nucleosides using liquid chromatography.

-

Quantify the amounts of adenosine and N6-methyladenosine using tandem mass spectrometry.

-

Calculate the m6A/A ratio.

-

Detection and Characterization of m8A

The methodologies for studying m8A are less established and have primarily been applied in the context of bacterial rRNA.

1. Mass Spectrometry-based Identification

This is the gold standard for identifying and confirming the presence of m8A.

-

Workflow:

-

Isolate the RNA of interest (e.g., 23S rRNA from bacteria expressing Cfr).

-

Digest the RNA into smaller fragments or single nucleosides.

-

Analyze the resulting products by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The presence of m8A is confirmed by its specific mass-to-charge ratio and fragmentation pattern, often compared to a chemically synthesized m8A standard.

-

2. Primer Extension Analysis

This technique can be used to detect modifications that block or pause reverse transcriptase.

-

Workflow:

-

Design a radiolabeled or fluorescently labeled primer that binds upstream of the suspected modification site (A2503 in 23S rRNA).

-

Perform a reverse transcription reaction.

-

The presence of the m8A modification can cause the reverse transcriptase to pause or stop, resulting in a truncated cDNA product that can be visualized on a sequencing gel.

-

Conclusion and Future Perspectives

The study of N6-methyladenosine has burgeoned into a major field within molecular biology, revealing a complex and dynamic layer of gene regulation with profound implications for human health and disease. The well-established toolkit of writers, erasers, and readers provides numerous avenues for both basic research and therapeutic development.

In contrast, our understanding of this compound is still in its infancy. While its role in mediating antibiotic resistance in bacteria is clear, fundamental questions remain unanswered. Is m8A present in other organisms, including eukaryotes? Are there other m8A methyltransferases besides Cfr? Does a dedicated machinery of m8A readers and erasers exist? What are the broader functional consequences of this modification beyond steric hindrance of drug binding?

Future research will undoubtedly focus on addressing these knowledge gaps. The development of sensitive and specific detection methods for m8A will be crucial for exploring its potential presence and function in a wider range of biological contexts. A deeper understanding of the structural and biophysical consequences of C8 methylation of adenosine will also provide valuable insights. The comparative study of m6A and m8A highlights the remarkable diversity and specificity of RNA modifications, underscoring the vast and exciting landscape of the epitranscriptome that is yet to be fully explored.

References

- 1. Methyladenosine Modification in RNAs: Classification and Roles in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Distinction between the Cfr Methyltransferase Conferring Antibiotic Resistance and the Housekeeping RlmN Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Means, mechanisms and consequences of adenine methylation in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Cellular Roles of 8-Methyladenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyladenosine (m8A) is a purine nucleoside analog characterized by a methyl group at the 8th position of the adenine base. While not as extensively studied as other adenosine modifications like N6-methyladenosine (m6A), m8A plays critical and distinct roles in fundamental cellular processes. This technical guide provides an in-depth exploration of the known functions of this compound, focusing on its involvement in bacterial antibiotic resistance and the modulation of the innate immune response. The content herein synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support advanced research and drug development efforts.

Core Functions of this compound in Cellular Processes

The known functions of this compound are primarily centered around two distinct cellular contexts:

-

Enzymatic Modification of Ribosomal RNA and Antibiotic Resistance: In bacteria, this compound is a crucial modification of ribosomal RNA (rRNA) that confers resistance to a broad spectrum of antibiotics. This modification is catalyzed by the Cfr methyltransferase, a radical S-adenosylmethionine (SAM) enzyme[1][2]. The Cfr enzyme specifically methylates adenosine at position 2503 (A2503) of the 23S rRNA within the peptidyl transferase center (PTC) of the ribosome[1][3]. The addition of a methyl group at the C8 position of adenosine creates steric hindrance, preventing the binding of several classes of antibiotics that target the PTC[4]. This mechanism of resistance is a significant clinical concern as the cfr gene is often located on mobile genetic elements, facilitating its spread among pathogenic bacteria.

-

Synthetic Modulation of the 2-5A/RNase L Pathway: In mammalian cells, synthetic analogs of 2',5'-oligoadenylate (2-5A) containing this compound have been shown to be potent activators of RNase L, a key enzyme in the interferon-induced antiviral response. The 2-5A/RNase L pathway is a critical component of the innate immune system that, upon activation by viral double-stranded RNA, leads to the degradation of both viral and cellular RNA, thereby inhibiting protein synthesis and viral replication. The incorporation of this compound into 2-5A analogs can enhance their stability against phosphodiesterase digestion and increase their binding affinity and activation of RNase L, making them valuable tools for studying this pathway and as potential therapeutic agents.

Quantitative Data on this compound Functions

The following tables summarize the available quantitative data related to the cellular functions of this compound.

Table 1: Cfr-Mediated Antibiotic Resistance

| Antibiotic Class | Organism | Effect of this compound (m8A) at A2503 | Fold Increase in MIC | Reference(s) |

| Oxazolidinones (e.g., Linezolid) | Staphylococcus aureus | Steric hindrance of antibiotic binding to the ribosome. | 8-16 | |

| Phenicols (e.g., Chloramphenicol) | Escherichia coli | Steric hindrance of antibiotic binding to the ribosome. | 4-8 | |

| Lincosamides (e.g., Clindamycin) | Staphylococcus aureus | Steric hindrance of antibiotic binding to the ribosome. | >128 | |

| Pleuromutilins (e.g., Tiamulin) | Staphylococcus aureus | Steric hindrance of antibiotic binding to the ribosome. | 16-32 | |

| Streptogramin A (e.g., Virginiamycin M) | Staphylococcus aureus | Steric hindrance of antibiotic binding to the ribosome. | 8-16 |

Table 2: Modulation of RNase L Activity by this compound-Substituted 2-5A Analogues

| 2-5A Analogue | Effect on RNase L | Quantitative Measurement | Reference(s) |

| p5'A2'p5'A2'p5'(me8A) | Strongest binding affinity and activation | Several times more effective than 2-5A as an inhibitor of translation. | |

| p5'(me8A)2'p5'A2'p5'A | Dramatically reduced RNase L activation | ~100-fold loss of activating ability compared to 2-5A. | |

| 5'-dephosphorylated 2-5A tetramer with 2'-terminal this compound | Effective activator of RNase L | More effective than the parent 2-5A tetramer. |

Signaling Pathways and Logical Relationships

Cfr-Mediated Antibiotic Resistance

The Cfr methyltransferase utilizes S-adenosylmethionine (SAM) as a methyl donor to modify A2503 in the 23S rRNA. This methylation sterically obstructs the binding of antibiotics to the peptidyl transferase center of the ribosome, leading to antibiotic resistance.

References

- 1. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]

- 3. Structural analysis of 23S rRNA methylating enzyme Cfr reveals RNA binding determinants for methylation regiospecificity and antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of 8-Methyladenosine in Antibiotic Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of antibiotic resistance is a critical global health challenge. A significant mechanism of multi-drug resistance is the enzymatic modification of ribosomal RNA (rRNA), which can prevent antibiotics from binding to their target sites. This technical guide provides an in-depth examination of the role of 8-methyladenosine (m⁸A), a post-transcriptional modification of 23S rRNA, in conferring broad-spectrum antibiotic resistance. The modification is catalyzed by the Cfr methyltransferase, a radical S-adenosyl-L-methionine (SAM) enzyme. This document details the molecular mechanism of Cfr-mediated resistance, presents quantitative data on the resulting resistance phenotypes, outlines detailed experimental protocols for the study of m⁸A, and provides visual representations of the key pathways and workflows. Understanding the intricacies of this resistance mechanism is paramount for the development of novel antimicrobial strategies to combat resistant pathogens.

Introduction: The Rise of a Multi-Drug Resistance Determinant

Antibiotics that target the bacterial ribosome are cornerstones of modern medicine. However, their efficacy is increasingly threatened by the evolution of resistance mechanisms. One of the most concerning is the modification of the antibiotic binding site on the ribosome. The cfr gene, initially identified in staphylococci of animal origin, encodes a methyltransferase that confers a combined resistance phenotype to a broad range of clinically important antibiotics. This phenotype, often referred to as PhLOPSA, includes resistance to Ph enicols, L incosamides, O xazolidinones, P leuromutilins, and S treptogramin A antibiotics[1][2][3].

The molecular basis for this extensive resistance is the methylation of adenosine 2503 (A2503) in the 23S rRNA of the large ribosomal subunit, a critical nucleotide in the peptidyl transferase center (PTC)[1][4]. The Cfr enzyme specifically catalyzes the formation of this compound (m⁸A) at this position. This guide will delve into the biochemical underpinnings of this process and its implications for antibiotic resistance.

The Molecular Mechanism of Cfr-Mediated Resistance

The primary mechanism by which this compound at position A2503 confers antibiotic resistance is through steric hindrance. The addition of a methyl group at the C8 position of the adenosine base introduces bulk into the antibiotic binding pocket within the PTC. This physically obstructs the binding of multiple classes of antibiotics that share overlapping binding sites near A2503.

The Cfr enzyme is a member of the radical SAM superfamily, characterized by a CxxxCxxC motif that coordinates an iron-sulfur cluster essential for catalysis. It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor in a complex radical-based reaction. Interestingly, another methyltransferase, RlmN (also known as YfgB), methylates the C2 position of the same A2503 nucleotide to form 2-methyladenosine (m²A), a modification that is widely conserved in bacteria. The Cfr enzyme can also act on m²A2503 to create a doubly methylated 2,8-dimethyladenosine (m²m⁸A). However, it is the methylation at the C8 position that is the principal determinant of the broad PhLOPSA resistance phenotype.

Signaling Pathway for Cfr-Mediated Resistance

Quantitative Analysis of Antibiotic Resistance

The presence of the cfr gene and the subsequent production of this compound at A2503 leads to a significant increase in the Minimum Inhibitory Concentrations (MICs) for the PhLOPSA group of antibiotics. The following table summarizes representative MIC data for Staphylococcus aureus and Escherichia coli strains with and without the cfr gene.

| Antibiotic | Organism | Strain | cfr Status | MIC (µg/mL) | Fold Increase | Reference |

| Linezolid | S. aureus | RN4220 | Negative | 0.5 - 2 | - | |

| RN4220 | Positive | 8 - 16 | 4-32x | |||

| S. aureus | Clinical Isolate | Positive | 16 - 64 | N/A | ||

| Florfenicol | S. aureus | RN4220 | Negative | 2 | - | |

| RN4220 | Positive | 128 | 64x | |||

| E. coli | DH10B | Negative | 2 | - | ||

| DH10B | Positive | 32 | 16x | |||

| Clindamycin | S. aureus | RN4220 | Negative | ≤0.06 | - | |

| RN4220 | Positive | >256 | >4267x | |||

| E. coli | AS19 | Negative | 4 | - | ||

| AS19 | Positive | 1024 | 256x | |||

| Tiamulin | S. aureus | RN4220 | Negative | 0.125 | - | |

| RN4220 | Positive | 8 | 64x | |||

| E. coli | AS19 | Negative | 8 | - | ||

| AS19 | Positive | 128 | 16x | |||

| Chloramphenicol | S. aureus | RN4220 | Negative | 8 | - | |

| RN4220 | Positive | 128 | 16x | |||

| E. coli | AS19 | Negative | 2 | - | ||

| AS19 | Positive | 64 | 32x | |||

| Quinupristin | S. aureus | RN4220 | Negative | 0.25 | - | |

| RN4220 | Positive | 4 | 16x |

Experimental Protocols

Ribosome Purification from Staphylococcus aureus

This protocol is adapted for the purification of 70S ribosomes.

Materials:

-

S. aureus cell pellet

-

Buffer A: 20 mM HEPES-KOH pH 7.5, 100 mM NH₄Cl, 21 mM Mg(OAc)₂, 1 mM EDTA, 1 mM DTT

-

Buffer G: 5 mM HEPES-KOH pH 7.5, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂, 1 mM DTT

-

Lysostaphin

-

DNase I

-

Protease inhibitor cocktail

-

Polyethylene glycol (PEG) 20,000

-

Sucrose

-

Ultracentrifuge and appropriate rotors (e.g., Beckman SW28, Type 45 Ti)

Procedure:

-

Resuspend the S. aureus cell pellet (e.g., 5 g) in 30 mL of Buffer A supplemented with protease inhibitors, DNase I, and lysostaphin.

-

Incubate at 37°C for 45 minutes to achieve cell lysis.

-

Pellet the cell debris by centrifugation at 30,000 x g for 90 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and add PEG 20,000 to a final concentration of 4.2% (w/v) to precipitate the ribosomes.

-

Centrifuge at 20,000 x g for 10 minutes and resuspend the ribosome pellet in 35 mL of Buffer A.

-

Layer the resuspended ribosomes onto a 25 mL sucrose cushion (e.g., 1.1 M sucrose in a buffer containing 10 mM HEPES-KOH pH 7.5, 500 mM KCl, 25 mM Mg(OAc)₂).

-

Centrifuge at 45,000 rpm for 15 hours at 4°C.

-

Resuspend the crude ribosome pellet in a suitable buffer (e.g., Buffer E: 10 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂).

-

For higher purity, load the resuspended ribosomes onto a 7-30% sucrose density gradient and centrifuge at 17,100 rpm for 15.5 hours.

-

Fractionate the gradient and collect the 70S ribosome peaks.

-

Pellet the purified ribosomes by centrifugation and resuspend in Buffer G. Aliquots can be flash-frozen in liquid nitrogen and stored at -80°C.

Enzymatic Digestion of 23S rRNA to Nucleosides

This protocol describes the complete hydrolysis of rRNA for subsequent LC-MS analysis.

Materials:

-

Purified ribosomes or extracted rRNA

-

Nuclease P1

-

Snake Venom Phosphodiesterase I

-

Bacterial Alkaline Phosphatase

-

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

-

RNase-free water

Procedure:

-

In an RNase-free microcentrifuge tube, combine 1-5 µg of rRNA with the reaction buffer.

-

Add Nuclease P1, Snake Venom Phosphodiesterase I, and Bacterial Alkaline Phosphatase to the reaction mixture.

-

Adjust the final volume with RNase-free water.

-

Incubate the reaction at 37°C for 2-4 hours.

-

The resulting mixture of nucleosides is now ready for LC-MS/MS analysis. For long-term storage, samples can be stored at -80°C.

LC-MS/MS for this compound Detection and Quantification

This protocol provides a general framework for the analysis of m⁸A.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Orbitrap).

-

Reversed-phase C18 column.

Reagents:

-

Mobile Phase A: Aqueous solution with a volatile buffer (e.g., 20 mM ammonium acetate, pH 6).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

This compound analytical standard.

Procedure:

-

Resuspend the digested nucleoside sample in Mobile Phase A.

-

Inject the sample onto the C18 column.

-

Separate the nucleosides using a gradient of Mobile Phase B. A typical gradient might start at a low percentage of B, increasing linearly to elute the more hydrophobic compounds.

-

The mass spectrometer should be operated in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification.

-

The specific transition for this compound (m/z 282 → 150) should be monitored.

-

For confirmation, monitor additional fragmentation ions.

-

Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from the analytical standard.

Experimental Workflow for m⁸A Identification and Characterization

Logical Relationships in Cfr-Mediated Resistance

The interplay between the genetic determinant (cfr), the enzymatic machinery (Cfr methyltransferase), the chemical modification (m⁸A), and the resulting phenotype (multi-drug resistance) can be summarized in a logical flow. The presence of the cfr gene is the prerequisite for the expression of the Cfr enzyme. This enzyme, in the presence of its substrate (the ribosome) and co-factor (SAM), produces the this compound modification, which is the direct cause of the resistance phenotype.

Logical Flow of Cfr-Mediated Resistance

Conclusion and Future Directions

The methylation of A2503 to this compound by the Cfr enzyme is a potent and versatile mechanism of antibiotic resistance, affecting multiple classes of ribosome-targeting drugs. This technical guide has provided a comprehensive overview of the molecular basis of this resistance, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of this mechanism is essential for several reasons:

-

Surveillance and Diagnostics: The development of rapid molecular diagnostics for the cfr gene is crucial for clinical microbiology to guide appropriate antibiotic therapy.

-

Drug Discovery: The Cfr enzyme itself represents a novel target for the development of resistance-breaking drugs. Inhibitors of Cfr could potentially restore the efficacy of existing antibiotics.

-

Rational Drug Design: Knowledge of the steric hindrance mechanism can inform the design of new antibiotics that are less susceptible to this form of resistance, for example, by having smaller side chains or alternative binding modes that avoid the C8 position of A2503.

Future research should focus on the structural biology of the Cfr-ribosome complex to further elucidate the precise interactions that lead to resistance. Additionally, studies on the regulation of cfr gene expression and its horizontal transfer are needed to understand and potentially limit its dissemination. By continuing to unravel the complexities of this compound-mediated resistance, the scientific community can stay one step ahead in the ongoing battle against antibiotic-resistant bacteria.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY01498B [pubs.rsc.org]

An In-depth Technical Guide to Cfr Methyltransferase and 8-Methyladenosine Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and global spread of the Cfr methyltransferase present a significant challenge to antimicrobial chemotherapy. This enzyme confers resistance to multiple classes of antibiotics that target the peptidyl transferase center (PTC) of the bacterial ribosome. Cfr mediates this broad resistance through the site-specific methylation of the 23S ribosomal RNA (rRNA) at adenosine 2503 (A2503), leading to the formation of 8-methyladenosine (m8A). This modification sterically hinders the binding of antibiotics to the ribosome, rendering them ineffective. This technical guide provides a comprehensive overview of the Cfr methyltransferase, its mechanism of action, the formation of this compound, and the experimental protocols used to study this important resistance determinant.

The Cfr Methyltransferase: A Radical SAM Enzyme

The Cfr (Chloramphenicol-Florfenicol resistance) protein is a member of the radical S-adenosyl-L-methionine (SAM) superfamily of enzymes.[1] Unlike typical methyltransferases that transfer a methyl group directly from SAM, radical SAM enzymes utilize a more complex mechanism involving the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical. This radical then initiates the methylation reaction.[1]

Cfr specifically targets the universally conserved A2503 nucleotide in the 23S rRNA of the large ribosomal subunit.[2] The primary modification catalyzed by Cfr is the methylation at the C8 position of the adenine base, resulting in the formation of this compound (m8A).[3][4] Interestingly, Cfr has also been shown to possess a secondary, less efficient activity of methylating the C2 position of the same nucleotide, which can lead to the formation of 2,8-dimethyladenosine (m2m8A). The C8 methylation is the key modification responsible for the broad antibiotic resistance phenotype.

The homologous housekeeping enzyme, RlmN, also targets A2503 but exclusively methylates the C2 position to form 2-methyladenosine (m2A), a modification important for translational fidelity. The ability of Cfr to methylate the C8 position is the critical difference that leads to multidrug resistance.

Mechanism of Cfr-Mediated Antibiotic Resistance

The methylation of A2503 by Cfr confers a PhLOPSA phenotype, signifying resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. The mechanism of resistance is primarily based on steric hindrance. The addition of a methyl group at the C8 position of A2503 physically obstructs the binding of these antibiotics to their overlapping binding sites within the PTC.

Recent structural studies have provided a more nuanced understanding of this mechanism. High-resolution crystal and cryo-electron microscopy structures of Cfr-modified ribosomes have revealed that C8-methylation of A2503 can also induce allosteric conformational changes in neighboring nucleotides, such as A2062. This rearrangement further diminishes the binding affinity of certain antibiotics, thereby enhancing the resistance phenotype.

Quantitative Data on Cfr Activity and Resistance

The activity of Cfr and the resulting level of antibiotic resistance can be quantified through various experimental approaches. The following tables summarize key quantitative data reported in the literature.

| Parameter | Value | Organism/System | Reference |

| Turnover Number (k_cat) | |||

| Cfr (Wild-Type) | 3.45 x 10⁻² ± 3.2 x 10⁻³ min⁻¹ | In vitro assay | |

| Cfr (Evolved Variant V4) | 2.25 x 10⁻² ± 1.3 x 10⁻³ min⁻¹ | In vitro assay | |

| Methylation Efficiency | |||

| Cfr (Wild-Type) | ~40% conversion of m²A to m²m⁸A | E. coli | |

| Cfr (Evolved Variant V7) | ~90% conversion of m²A to m²m⁸A | E. coli |

Table 1: Kinetic and Efficiency Data for Cfr Methyltransferase.

| Antibiotic | Fold Increase in MIC with Cfr Expression | Host Organism | Reference |

| Chloramphenicol | 32 | T. thermophilus | |

| Florfenicol | 64 | T. thermophilus | |

| Lincomycin | 1024 | T. thermophilus | |

| Clindamycin | 4096 | T. thermophilus | |

| Linezolid | >128 | S. aureus | |

| Tiamulin | 128 | E. coli | |

| Virginiamycin M1 | 64 | E. coli |

Table 2: Cfr-Mediated Fold Increase in Minimum Inhibitory Concentrations (MICs) of Various Antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of antibiotics against Cfr-expressing bacteria.

Materials:

-

Bacterial strains (with and without Cfr expression vector)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Antibiotic stock solutions

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-